molecular formula C16H14ClN3O3S2 B2905377 5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 933214-95-0

5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide

Cat. No. B2905377
CAS RN: 933214-95-0
M. Wt: 395.88
InChI Key: UEOOQSWVTCIZIJ-UHFFFAOYSA-N
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Description

“5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide” is a compound that has been identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . This compound is part of a new class of oxazolidinone derivatives that have been developed as antithrombotic agents . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The X-ray crystal structure of this compound in complex with human FXa has been determined, which has clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

This compound is a potent inhibitor of the coagulation enzyme Factor Xa (FXa). It works by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Scientific Research Applications

Antifungal Activity

This compound has been synthesized and evaluated for its potential as an antifungal agent . Pyridazine derivatives, such as this one, have shown good antifungal activities against various fungal strains . The introduction of specific substituents can enhance these properties, making it a valuable candidate for developing new antifungal drugs.

Agricultural Science

In the realm of agricultural science, compounds like 5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide are explored for their use as plant growth regulators and crop protection agents . Their ability to control fungal diseases in crops is particularly of interest for increasing yield and ensuring food security.

Anti-inflammatory Agents

The thiophene moiety present in the compound is known for its anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs , which could be more effective or have fewer side effects than current medications .

Anticancer Research

Thiophene derivatives are being investigated for their anticancer properties . The structural flexibility and the presence of the thiophene ring make it a promising scaffold for designing molecules that can target various stages of cancer development .

Kinase Inhibition

Kinases are enzymes that play a crucial role in many cellular processes. Inhibitors of these enzymes, including those containing thiophene rings, are important in the treatment of diseases where kinases are dysregulated, such as cancer and inflammatory disorders .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent is also noteworthy. Its structural components may be optimized to target a broad range of microbial pathogens, offering a new avenue for treating infections .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of Factor Xa (FXa), a coagulation enzyme. By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Future Directions

The future directions for this compound involve further clinical development for the prevention and treatment of thromboembolic diseases . As a potent inhibitor of Factor Xa (FXa), it has the potential to meet the need for safe and orally available anticoagulants .

properties

IUPAC Name

5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-2-23-15-8-6-13(18-19-15)11-4-3-5-12(10-11)20-25(21,22)16-9-7-14(17)24-16/h3-10,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOQSWVTCIZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide

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